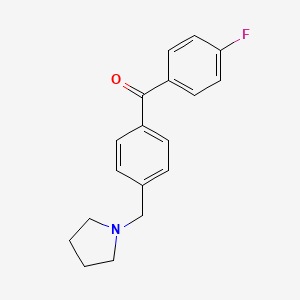

4-Fluoro-4'-pyrrolidinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-4'-pyrrolidinomethyl benzophenone (4-FPBP) is an organic compound that has been used in a variety of scientific applications. It is a colorless crystalline solid with a molecular formula of C14H14FNO and a molecular weight of 223.26 g/mol. 4-FPBP is a versatile compound that has been used in a wide range of scientific research applications, including synthetic organic chemistry, drug discovery, and biochemistry.

Aplicaciones Científicas De Investigación

Antiproliferative Activity in Cancer Research

4-Fluoro-4'-pyrrolidinomethyl benzophenone derivatives have shown significant antiproliferative activity in cancer research. A study by Al‐Ghorbani et al. (2016) demonstrated that benzophenones with a fluoro group possess the ability to activate caspase-activated DNase, which is responsible for DNA fragmentation, a key process in apoptosis. This property suggests potential applications in inhibiting tumor growth, specifically in Dalton's lymphoma ascites tumors (Al‐Ghorbani et al., 2016).

Chemical Synthesis and Molecular Interactions

In chemical synthesis, 4-fluoro derivatives play a crucial role. Hoshikawa and Inoue (2013) described the use of benzophenone and its derivatives in the direct substitution of hydrogen in C(sp3)–H bonds, highlighting the utility of these compounds in the construction of biologically active and functional molecules (Hoshikawa & Inoue, 2013).

Agarwal (2012) also explored the synthesis of symmetrical pyridines using 4-fluoro derivatives, emphasizing their role in generating diverse molecular structures with potential biological activities (Agarwal, 2012).

Environmental and Biological Impact

The environmental and biological impact of benzophenone derivatives is also a significant area of research. Yang et al. (2017) investigated the chlorination transformation characteristics of benzophenone-4 in the presence of iodide ions, which is crucial for understanding the environmental fate and toxicity of these compounds (Yang et al., 2017).

Furthermore, studies on polymeric derivatives of benzophenones, such as those by Ghassemi et al. (2004), focus on the development of new materials like sulfonated poly(4'-phenyl-2,5-benzophenone) for applications like proton exchange membranes (Ghassemi et al., 2004).

Propiedades

IUPAC Name |

(4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h3-10H,1-2,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWABMVCOMCJPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642745 |

Source

|

| Record name | (4-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-4'-pyrrolidinomethyl benzophenone | |

CAS RN |

898776-38-0 |

Source

|

| Record name | (4-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.